1H-1,3-Benzimidazole, 1-[3-(4-chlorophenoxy)propyl]-2-(phenylmethyl)-
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Overview
Description
2-benzyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is a compound belonging to the class of benzodiazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a benzyl group, a chlorophenoxypropyl group, and a benzodiazole ring, making it a complex and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the Chlorophenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenoxypropyl bromide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group (if present) on the benzodiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives of the benzodiazole ring.
Substitution: Various substituted phenoxypropyl derivatives.
Scientific Research Applications
2-benzyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby exerting its antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(2-benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine oxalate
- 1-[3-(2-Benzyl-4-chlorophenoxy)propyl]-4-ethylpiperazine
Uniqueness
2-benzyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C23H21ClN2O |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-benzyl-1-[3-(4-chlorophenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C23H21ClN2O/c24-19-11-13-20(14-12-19)27-16-6-15-26-22-10-5-4-9-21(22)25-23(26)17-18-7-2-1-3-8-18/h1-5,7-14H,6,15-17H2 |
InChI Key |
HSWVZUDSQJDQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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